N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
Description
N-(4-Bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a benzothiazole-derived compound characterized by a bromine atom at the 4-position of the benzothiazole ring and an ethylthio group attached to the benzamide moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . Structural confirmation of such compounds typically relies on spectroscopic methods (¹H/¹³C NMR, HRMS) and elemental analysis, as demonstrated in related benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKZWFMKQQJFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound that belongs to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring system substituted with an ethylthio group and a bromine atom. Its molecular formula is , with a molecular weight of approximately 312.3 g/mol. The presence of the bromine atom and the ethylthio group contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : The compound could interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
The structure-activity relationship (SAR) studies suggest that the presence of the bromine atom enhances its cytotoxicity by increasing lipophilicity, which facilitates cell membrane penetration.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
These findings indicate the potential use of this compound as a lead candidate for developing new antimicrobial agents.
Case Studies
- Anticancer Study : A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its selective cytotoxicity towards cancer cells compared to normal cells.
- Antimicrobial Efficacy : Another study assessed the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it effectively inhibited bacterial growth, suggesting its potential application in treating bacterial infections resistant to conventional antibiotics.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide. The following points summarize key findings:
- Mechanism of Action : Benzothiazole derivatives are believed to exert their anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of cell proliferation. The specific interactions with molecular targets such as DNA and protein kinases are crucial for their efficacy .
-
Case Studies :
- A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cells, with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
- Another investigation reported that compounds structurally similar to this compound showed promising results against breast and lung cancers, indicating their potential for further development as anticancer drugs .
Anti-inflammatory Properties
In addition to anticancer activity, benzothiazole derivatives have been studied for their anti-inflammatory effects. The following aspects are noteworthy:
- Biological Activity : Research indicates that these compounds can inhibit inflammatory pathways, making them suitable candidates for treating inflammatory diseases such as arthritis and other chronic conditions .
- Experimental Evidence : In vitro studies have shown that benzothiazole derivatives can reduce the production of pro-inflammatory cytokines, suggesting their utility in managing inflammation-related disorders .
Antioxidant Activity
Benzothiazole derivatives, including this compound, have also been evaluated for their antioxidant properties:
- Mechanism : These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Research Findings : A series of studies reported that certain benzothiazole derivatives demonstrated strong antioxidant activity, contributing to their potential use in formulations aimed at reducing oxidative damage in cells .
Synthesis and Structure-Activity Relationship
Understanding the synthesis and structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound:
- Synthesis Methods : The compound can be synthesized through various methods involving the reaction of appropriate benzothiazole precursors with ethylthio groups. This synthetic versatility allows for modifications that can enhance biological activity .
- SAR Insights : Studies indicate that modifications at specific positions on the benzothiazole ring can significantly influence the biological activity of the compound. For instance, substituents like bromine or ethylthio groups enhance its anticancer properties by improving interaction with target proteins .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Electron-Withdrawing vs.
- Thioether vs. Ether/Oxygen Linkages : The ethylthio group in the target compound may confer higher lipophilicity compared to oxygen-based linkages (e.g., methoxy in TOZ series), impacting pharmacokinetic properties .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility :
- The target compound’s melting point is unlisted in the evidence, but analogous brominated benzothiazoles (e.g., 9c in ) exhibit melting points >200°C, suggesting high crystallinity.
- Nitro-substituted derivatives (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)benzamide) show lower solubility in polar solvents due to strong electron withdrawal, while amino-substituted analogs (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide) are more water-soluble .
¹H NMR Spectral Shifts :
- The ethylthio group in the target compound would produce distinct signals: ~2.5–3.0 ppm (CH₂CH₃) and ~1.2–1.5 ppm (CH₃). This contrasts with methoxy groups (e.g., TOZ series), which resonate at ~3.8–4.0 ppm .
- Aromatic protons adjacent to bromine (4-position) are deshielded, appearing as doublets near 8.0–8.3 ppm, as seen in bromophenyl-thiazole derivatives (e.g., 9c in ) .
Comparative Bioactivity Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
